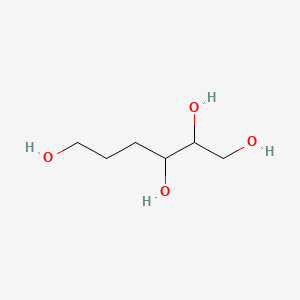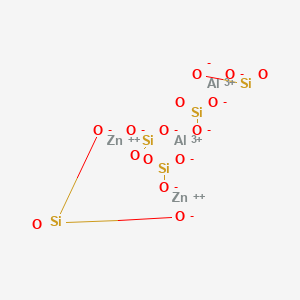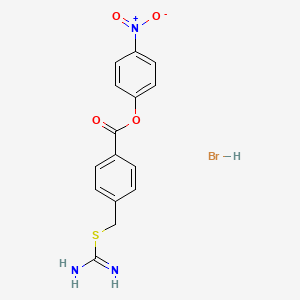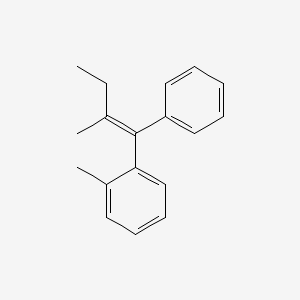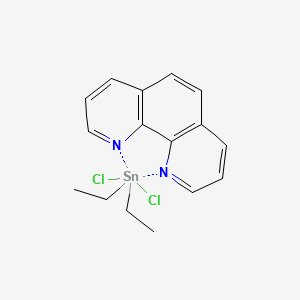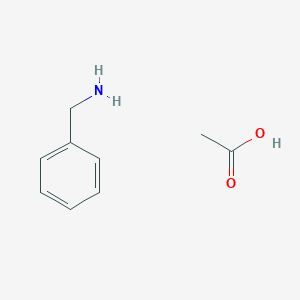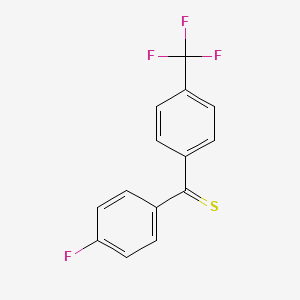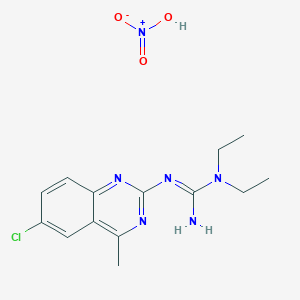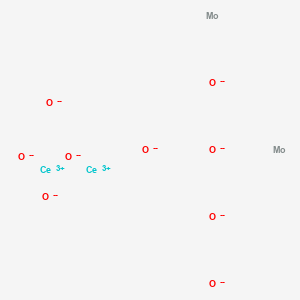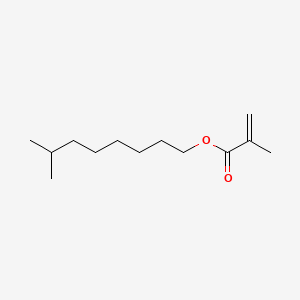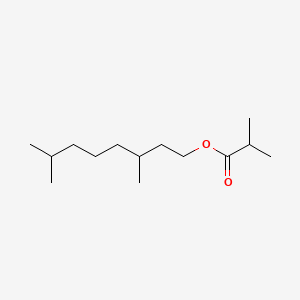
Benzyl(tris(2-methylphenyl))phosphorane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(tris(2-methylphenyl))phosphorane is a chemical compound with the molecular formula C28H27P. It is a member of the phosphorane family, which are compounds containing a phosphorus atom bonded to five substituents. This compound is known for its unique structure and reactivity, making it a valuable subject of study in various fields of chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl(tris(2-methylphenyl))phosphorane can be synthesized through the reaction of benzyl chloride with tris(2-methylphenyl)phosphine in the presence of a base such as sodium hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl(tris(2-methylphenyl))phosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The benzyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphoranes depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Benzyl(tris(2-methylphenyl))phosphorane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Benzyl(tris(2-methylphenyl))phosphorane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom in the compound can form bonds with other atoms or groups, facilitating different types of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-methylphenyl)phosphine: A related compound with similar reactivity but without the benzyl group.
Triphenylphosphine: Another similar compound with three phenyl groups instead of 2-methylphenyl groups.
Uniqueness
Benzyl(tris(2-methylphenyl))phosphorane is unique due to the presence of the benzyl group, which imparts different reactivity and properties compared to other phosphoranes. This makes it a valuable compound for specific applications in synthesis and catalysis .
Eigenschaften
CAS-Nummer |
13432-88-7 |
|---|---|
Molekularformel |
C28H28P+ |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
benzyl-tris(2-methylphenyl)phosphanium |
InChI |
InChI=1S/C28H28P/c1-22-13-7-10-18-26(22)29(21-25-16-5-4-6-17-25,27-19-11-8-14-23(27)2)28-20-12-9-15-24(28)3/h4-20H,21H2,1-3H3/q+1 |
InChI-Schlüssel |
BYYYDIWZIDGTEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1[P+](CC2=CC=CC=C2)(C3=CC=CC=C3C)C4=CC=CC=C4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



